Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate

Overview

Description

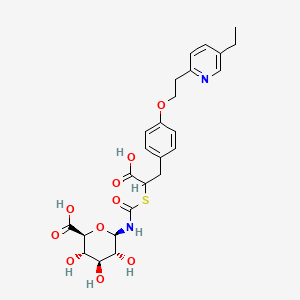

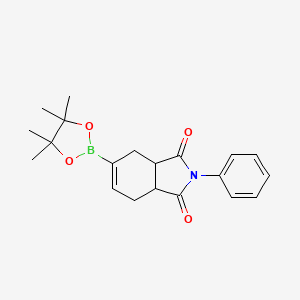

This typically includes the compound’s IUPAC name, molecular formula, and structure. It may also include its appearance and odor .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves identifying the reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties .Scientific Research Applications

Proteomics Research

Chaetomellic Acid A Disodium Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.

Renal Function Research

A study has shown that chronic treatment with Chaetomellic Acid A can have effects on oxidative stress and renal function . In this study, Male Wistar rats were subjected to 5/6 nephrectomy (RMR) or sham-operated (SO). The results suggested that Chaetomellic Acid A could attenuate 5/6 RMR-induced oxidative stress .

Oxidative Stress Research

The same study also indicated that Chaetomellic Acid A could have potential applications in the study of oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage. This compound could be used to understand the mechanisms of oxidative stress and develop potential treatments.

Biochemical Research

Chaetomellic Acid A Disodium Salt is also used in biochemical research . It could be used in various biochemical assays and experiments to understand biological processes at the molecular level.

Mechanism of Action

Target of Action

Chaetomellic Acid A Disodium Salt, also known as disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate or Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate, is a potent and highly specific inhibitor of Farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic protein Ha-Ras .

Mode of Action

Chaetomellic Acid A Disodium Salt selectively blocks the farnesylation of Ha-Ras . Farnesylation is a critical step in the activation of Ha-Ras, which is involved in cell growth and differentiation. By inhibiting this process, Chaetomellic Acid A Disodium Salt can potentially disrupt the function of Ha-Ras and its associated pathways .

Biochemical Pathways

The primary biochemical pathway affected by Chaetomellic Acid A Disodium Salt is the Ras signaling pathway . By inhibiting FTase, the compound prevents the farnesylation and subsequent activation of Ha-Ras, thereby disrupting the Ras signaling pathway .

Result of Action

In a study involving a rat model of renal mass reduction, long-term administration of Chaetomellic Acid A was found to attenuate oxidative stress . This was evidenced by a significant increase in catalase and glutathione reductase activity, as well as an increase in the ratio of reduced glutathione to oxidized glutathione . No significant differences were found between the treated and non-treated groups in any of the parameters of renal function .

Safety and Hazards

Future Directions

properties

IUPAC Name |

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKFWCKPWWTJBB-LSSNYKSTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

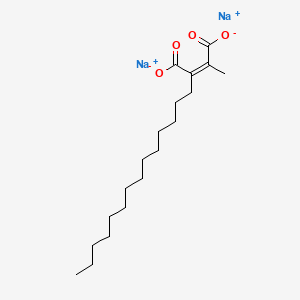

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747307 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

CAS RN |

161308-35-6 | |

| Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)